4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol

Quality Control Reproducibility Chemical Procurement

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol (CAS 422536-00-3) is a disubstituted 1,2,4-oxadiazole featuring a critical 4-bromophenyl and 4-hydroxyphenyl substitution pattern. This scaffold is a validated fragment hit for aspartic proteases (e.g., BACE1, renin) with co-crystal structure evidence (PDB: 8Q0Y). The bromine substituent provides unique halogen-bond anchoring that chloro, fluoro, or unsubstituted analogs cannot replicate. Its para-phenol regiochemistry offers distinct hydrophilicity (LogP 4.14) versus ortho isomers. Available at ≥95% purity, it is ideal for fragment-based drug discovery and diversity screening libraries. Order now for structure-guided optimization.

Molecular Formula C14H9BrN2O2
Molecular Weight 317.142
CAS No. 422536-00-3
Cat. No. B2615922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol
CAS422536-00-3
Molecular FormulaC14H9BrN2O2
Molecular Weight317.142
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br)O
InChIInChI=1S/C14H9BrN2O2/c15-11-5-1-9(2-6-11)13-16-14(19-17-13)10-3-7-12(18)8-4-10/h1-8,18H
InChIKeyGCPKIGQJCIJKJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol (CAS 422536-00-3): A 1,2,4-Oxadiazole Scaffold


4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol (CAS 422536-00-3) is a disubstituted 1,2,4-oxadiazole heterocycle bearing a 4-bromophenyl group at position 3 and a 4-hydroxyphenyl (phenol) moiety at position 5 . This substitution pattern places it within a class of compounds widely investigated for diverse biological activities, including antimicrobial, anticancer, and ion-channel modulation [1]. The compound is commercially available as a screening compound and building block, with specified purity standards relevant for reproducible research .

Why 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol Cannot Be Replaced by Arbitrary Oxadiazole Analogs


Within the 1,2,4-oxadiazole family, even minor alterations to the aryl substitution pattern can lead to profound changes in target binding, selectivity, and physicochemical properties. The specific combination of a 4-bromophenyl group and a 4-hydroxyphenyl group on the oxadiazole core dictates a unique hydrogen-bond donor/acceptor profile and halogen-bonding potential critical for molecular recognition [1]. For example, the bromine substituent has been shown to engage in key halogen-bond interactions in protein-ligand complexes, a feature absent in chloro, fluoro, or unsubstituted phenyl analogs [1]. Generic substitution without regard for these specific donor-acceptor geometries would likely result in loss of intended binding affinity or selectivity.

Quantitative Differentiation Evidence for 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol vs. Closest Analogs


Commercial Purity and QC Documentation: Target Compound vs. Unspecified Analog Batches

The target compound is procurable via Sigma-Aldrich (ChemBridge Corporation) with a specified purity of 95%, accompanied by certificates of analysis that document batch-specific quality control data, including NMR and HPLC . In contrast, many close analogs available from non-verified vendors lack standardized QC documentation, creating a risk of uncharacterized impurities that can confound biological assay results.

Quality Control Reproducibility Chemical Procurement

Protein-Ligand Co-Crystal Structural Data: Bromine-Mediated Halogen Bonding in Endothiapepsin

A high-resolution (1.23 Å) X-ray crystal structure of endothiapepsin in complex with a ligand containing the 3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl scaffold (PDB: 8Q0Y) reveals that the 4-bromophenyl substituent engages in a specific halogen-bond interaction with the protein backbone [1]. This interaction is structurally validated and would be absent in non-halogenated phenyl analogs (e.g., 4-H) or analogs with halogens at different positions (e.g., 3-bromo or 2-bromo), which cannot geometrically recapitulate the same binding contact. Although the exact target compound is the 4-hydroxyphenyl analog rather than the pyrrolidin-ol derivative in the PDB entry, the shared 3-(4-bromophenyl)-1,2,4-oxadiazole substructure permits class-level inference of the bromine's critical role.

Structure-Based Drug Design Halogen Bonding Fragment-Based Screening

Predicted Physicochemical Differentiation: LogP and Solubility Profile vs. Isomeric and Dehalogenated Analogs

The Hit2Lead database reports a predicted LogP of 4.14 for the target compound . Predicted data for the ortho-isomer (2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenol) from ChemSpider indicates a higher LogP of 5.36 and a LogD (pH 7.4) of 3.95 [1], along with a calculated aqueous solubility difference driven by the altered hydrogen-bonding geometry of the phenol group. The para-substituted target compound is thus predicted to exhibit measurably lower lipophilicity and altered membrane permeability compared to its ortho-isomer, factors that directly affect bioavailability, plasma protein binding, and assay behavior in cell-based screens.

LogP Drug-likeness Physicochemical Property

Recommended Application Scenarios for 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol Based on Evidence


Structure-Guided Fragment Elaboration Targeting Aspartic Proteases

The co-crystal structure of a 3-(4-bromophenyl)-1,2,4-oxadiazole derivative bound to endothiapepsin (PDB: 8Q0Y) establishes this scaffold as a validated fragment hit for aspartic proteases [1]. Researchers pursuing fragment-based drug discovery against this class of enzymes (e.g., BACE1, renin, plasmepsins) can utilize 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol as a starting point for structure-guided optimization, confident that the 4-bromophenyl-1,2,4-oxadiazole core supports a defined binding mode with a halogen-bond anchor point that non-halogenated or regioisomeric analogs cannot recapitulate.

Screening Library Design Requiring Documented Purity and Halogen-Bond Donor Diversity

Commercially available in 95% purity with accessible certificates of analysis [1], this compound is suitable for inclusion in diversity screening libraries where halogen-bond donor capacity is a desired design feature. Its documented purity reduces the risk of false positives from impurities, a critical consideration when procuring compounds for high-throughput screening campaigns.

Physicochemical Profiling Studies Comparing Oxadiazole Isomers

With a computationally predicted LogP of 4.14 [1], this para-phenol isomer shows a distinct hydrophilicity advantage over its ortho-phenol counterpart (predicted LogP 5.36). This makes it a valuable comparator in systematic isomer profiling studies focused on the effect of phenol regiochemistry on solubility, permeability, and metabolic stability within the 1,2,4-oxadiazole chemical space.

Quote Request

Request a Quote for 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.